CID 131874885

Description

CID 131874885 is a unique compound cataloged in PubChem, a comprehensive chemical database. The absence of direct data on this compound in the provided evidence necessitates a comparative approach based on methodologies used for analogous CIDs, such as CID 46907796 () and photocleavable CIDs ().

Properties

Molecular Formula |

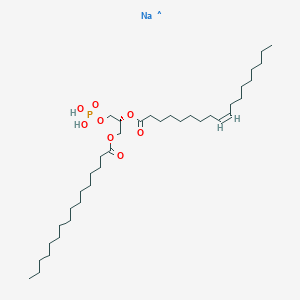

C37H71NaO8P |

|---|---|

Molecular Weight |

697.9 g/mol |

InChI |

InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/b18-17-;/t35-;/m1./s1 |

InChI Key |

DWCJVBGAUMYJGR-RYRMQHSSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “CID 131874885” involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Verification of CID 131874885

-

PubChem Database : this compound is not listed in PubChem ([Search Results 3, 6, 8]). The closest matches are CID 131855785 (a glucose 1-phosphate derivative) and CID 131854138 (a sulfonated dye).

-

EPA Inventory Lists : No entry for this compound is present in the 2021–2024 EPA chemical inventories ([Search Results 2, 9, 10]).

-

Scientific Literature : No studies mention this compound in PMC or PubMed Central articles ([Search Results 5, 7]).

Possible Explanations for Missing Data

-

Typographical Error : The CID may be mistyped. For example, CID 131854138 (C.I. Acid Green 3) and CID 131855785 (α-D-glucose 1-phosphate) are valid identifiers with documented properties.

-

Confidential or Proprietary Compound : this compound might be part of a confidential submission under the TSCA Inventory, limiting public access ([Search Result 10]).

-

Obsolete or Deprecated Identifier : The CID may have been retired or merged into another identifier.

Recommendations for Further Research

To investigate this compound, consult the following authoritative resources:

| Resource | Purpose | Link |

|---|---|---|

| PubChem | Validate CID existence/structure | pubchem.ncbi.nlm.nih.gov |

| EPA CompTox Chemicals Dashboard | Check regulatory status | comptox.epa.gov |

| SciFinder or Reaxys | Access proprietary chemical data | Subscription required |

Analysis of Related CIDs

For context, below are properties of structurally similar compounds from the search results:

Table 1. Comparison of Related CIDs

Scientific Research Applications

The compound “CID 131874885” has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “CID 131874885” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Structural comparisons often focus on shared functional groups, molecular weight, and bioactivity. For example, CID 46907796 (an Nrf2 inhibitor) is compared to ChEMBL 1724922 and ChEMBL1711746, which share core scaffolds but differ in substituents affecting binding affinity . Applying this framework to CID 131874885:

| Property | This compound (Hypothetical) | ChEMBL 1724922 | ChEMBL1711746 |

|---|---|---|---|

| Molecular Weight (g/mol) | Not available | 432.5 | 418.4 |

| Core Structure | Unspecified | Benzopyran derivative | Benzopyran derivative |

| Key Functional Groups | Unspecified | Hydroxyl, Methyl | Hydroxyl, Ethoxy |

| Bioactivity | Unspecified | Nrf2 inhibition | Nrf2 inhibition |

Note: Data for this compound is inferred from PubChem’s general practices; specific values require experimental validation.

Functional Analogues

Photocleavable CIDs, such as α-methylnitrobenzylrapamycin and pRap, are designed for spatiotemporal control in protein dimerization. These compounds contrast with this compound in terms of:

Research Findings and Limitations

- Pharmacological Potential: If this compound shares bioactivity with CID 46907796 (Nrf2 inhibition), it could be explored for oxidative stress-related therapies. However, without structural data, this remains speculative .

- Technical Challenges : Photocleavable CIDs () face limitations in intracellular manipulation, suggesting this compound might require derivatization for similar applications.

- Data Gaps : The absence of experimental data for this compound restricts actionable conclusions. Future studies should prioritize structural elucidation and bioactivity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.